molecular formula C16H17BrN2O2S B10888870 [4-(5-Bromo-2-hydroxybenzyl)piperazin-1-yl](thiophen-2-yl)methanone

[4-(5-Bromo-2-hydroxybenzyl)piperazin-1-yl](thiophen-2-yl)methanone

Cat. No.: B10888870
M. Wt: 381.3 g/mol
InChI Key: MTLWOKKTBRYMBZ-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-hydroxybenzyl)piperazin-1-ylmethanone is a synthetic small molecule featuring a piperazine core substituted with a 5-bromo-2-hydroxybenzyl group at the 4-position and a thiophene-2-carbonyl moiety.

Properties

Molecular Formula

C16H17BrN2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H17BrN2O2S/c17-13-3-4-14(20)12(10-13)11-18-5-7-19(8-6-18)16(21)15-2-1-9-22-15/h1-4,9-10,20H,5-8,11H2

InChI Key

MTLWOKKTBRYMBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the benzyl moiety can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to hydrogen, leading to debromination.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of 4-(2-hydroxybenzyl)piperazine.

    Substitution: Formation of 4-(5-azido-2-hydroxybenzyl)piperazine or 4-(5-thio-2-hydroxybenzyl)piperazine.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in studying reaction mechanisms and pathways.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The brominated hydroxybenzyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. The thienyl methanone moiety can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the piperazine ring, the heteroaromatic system (thiophene vs. furan), and additional functional groups. Below is a detailed comparison:

Structural Variations and Physicochemical Properties

Compound Name Piperazine Substituent Heteroaromatic Substituent Molecular Formula Molecular Weight logP Key Features Reference
4-(5-Bromo-2-hydroxybenzyl)piperazin-1-ylmethanone (Target) 5-Bromo-2-hydroxybenzyl Thiophen-2-yl C₁₇H₁₆BrN₂O₂S 399.29 N/A Bromophenol, hydrogen-bond donor
4-(2-Phenylethyl)piperazin-1-ylmethanone (Y205-3394) 2-Phenylethyl Thiophen-2-yl C₁₇H₂₀N₂OS 300.42 2.811 High lipophilicity, no halogens
(4-(4-Trifluoromethylphenyl)piperazin-1-yl)(thiophen-2-yl)methanone (MK37) 4-(Trifluoromethyl)phenyl Thiophen-2-yl C₁₆H₁₄F₃N₂OS 346.36 N/A Electron-withdrawing CF₃ group
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl Furan-2-yl C₁₆H₁₆N₃O₂ 282.32 N/A Amine group, furan vs. thiophene
(4-Bromo-5-propylthiophen-2-yl)(4-pyrimidin-2-ylpiperazin-1-yl)methanone Pyrimidin-2-yl 4-Bromo-5-propylthiophen-2-yl C₁₆H₁₈BrN₄OS 401.30 N/A Bromothiophene, pyrimidine linker

Key Observations:

  • Substituent Effects: The target compound’s 5-bromo-2-hydroxybenzyl group provides both steric bulk and hydrogen-bonding capacity, contrasting with Y205-3394’s nonpolar phenylethyl group and MK37’s lipophilic CF₃ substituent.
  • logP Trends : Y205-3394’s logP of 2.811 suggests moderate lipophilicity, while the target compound’s polar hydroxy group may reduce logP, improving aqueous solubility.

Biological Activity

The compound 4-(5-Bromo-2-hydroxybenzyl)piperazin-1-ylmethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16BrN2O2SC_{15}H_{16}BrN_{2}O_{2S}, with a molecular weight of approximately 366.27 g/mol. The structure features a piperazine ring, a thiophene moiety, and a brominated phenolic component, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays conducted on various cancer cell lines, including A549 (human lung adenocarcinoma), have shown promising results.

Case Study: A549 Cell Line

  • Objective : Evaluate cytotoxicity and anticancer efficacy.
  • Method : Cells were treated with varying concentrations of the compound for 24 hours followed by MTT assay to assess viability.
  • Results :
    • At 100 µM concentration, significant reduction in cell viability was observed.
    • Comparative analysis with cisplatin indicated that the compound exhibited similar or enhanced cytotoxic effects against A549 cells.
CompoundViability (%)IC50 (µM)
[Test Compound]6125
Cisplatin5010

The structure-activity relationship (SAR) indicates that modifications on the piperazine or thiophene moieties can significantly alter the anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated against multidrug-resistant pathogens.

Case Study: Antimicrobial Screening

  • Objective : Assess activity against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Method : Disk diffusion and minimum inhibitory concentration (MIC) methods were employed.
  • Results :
    • The compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria.
    • Notably, it showed activity against linezolid-resistant S. aureus.
PathogenMIC (µg/mL)Activity
Staphylococcus aureus32Resistant strain
Escherichia coli64Sensitive

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : The thiophene moiety may play a role in disrupting bacterial cell membranes, leading to cell lysis.

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